4-Bromotoluene-d7
Overview
Description
4-Bromotoluene-d7 is a deuterated derivative of 4-bromotoluene, where the hydrogen atoms on the methyl group and the aromatic ring are replaced with deuterium. This compound is often used as an internal standard in nuclear magnetic resonance (NMR) spectroscopy due to its unique isotopic labeling. The molecular formula of this compound is C7D7Br, and it has a molecular weight of 178.08 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Bromotoluene-d7 can be synthesized from toluene-d8 through a bromination reaction. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out in an inert solvent like dichloromethane at room temperature. The overall reaction can be represented as:
C7D8+Br2→C7D7Br+HBr
The yield of this reaction is generally high, and the product can be purified through distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of zeolite catalysts can enhance the selectivity and yield of the desired product .
Chemical Reactions Analysis
Types of Reactions
4-Bromotoluene-d7 undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to form 4-bromobenzaldehyde or 4-bromobenzoic acid.
Reduction Reactions: The bromine atom can be reduced to form toluene-d7.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products
Substitution: Formation of compounds like 4-methoxytoluene-d7.
Oxidation: Formation of 4-bromobenzaldehyde-d7 or 4-bromobenzoic acid-d7.
Reduction: Formation of toluene-d7.
Scientific Research Applications
4-Bromotoluene-d7 is widely used in scientific research due to its isotopic labeling. Some of its applications include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Used as an internal standard to calibrate chemical shifts and quantify compounds.
Mass Spectrometry: Employed as a reference compound to determine the isotopic distribution of other compounds.
Organic Synthesis: Utilized as a starting material for the synthesis of deuterated analogs of various organic compounds.
Pharmaceutical Research: Helps in the study of metabolic pathways and drug interactions by tracking the deuterium-labeled compounds
Mechanism of Action
The mechanism of action of 4-Bromotoluene-d7 primarily involves its role as an isotopic label. In NMR spectroscopy, the deuterium atoms provide distinct signals that help in the identification and quantification of other compounds. The bromine atom can participate in various chemical reactions, influencing the reactivity and selectivity of the compound in synthetic applications .
Comparison with Similar Compounds
Similar Compounds
4-Bromotoluene: The non-deuterated analog of 4-Bromotoluene-d7.
4-Chlorotoluene-d7: A similar compound where the bromine atom is replaced with chlorine.
4-Iodotoluene-d7: A similar compound where the bromine atom is replaced with iodine.
Uniqueness
This compound is unique due to its deuterium labeling, which makes it particularly useful in NMR spectroscopy and mass spectrometry. The presence of deuterium atoms provides distinct spectral features that are not present in non-deuterated analogs, making it a valuable tool in analytical chemistry .
Properties
IUPAC Name |
1-bromo-2,3,5,6-tetradeuterio-4-(trideuteriomethyl)benzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Br/c1-6-2-4-7(8)5-3-6/h2-5H,1H3/i1D3,2D,3D,4D,5D | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBTMRBYMKUEVEU-AAYPNNLASA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C([2H])([2H])[2H])[2H])[2H])Br)[2H] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Br | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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